N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine typically involves the reductive amination of benzaldehyde over a catalyst such as Ru on an acidic activated carbon support . This method is highly selective and efficient.
Industrial Production Methods
Industrial production of this compound can also be achieved through the reaction of benzyl chloride with ammonia, or by the reduction of benzonitrile . These methods are commonly used due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxygen as the sole oxidizing agent.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can participate in substitution reactions, particularly in the presence of functionalized aryl bromides.
Common Reagents and Conditions
Oxidation: Oxygen at 383 K for 8 hours using n-decane as the solvent.
Reduction: Common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Functionalized aryl bromides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines and imines .
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of functionalized organopolyphosphazenes for in vivo applications.
Biology: Studied for its antiproliferative activities in analogs of myoseverin.
Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes. For example, it undergoes oxidation by the enzyme monoamine oxidase B (MAO-B), which is temperature-dependent . This interaction leads to the formation of various oxidized products.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl)methanamine
- p-Methoxyphenyl)methanamine
- 1-Aminomethyl-4-methoxybenzene
- 4-Methoxybenzenemethanamine
- Anisylamine
Uniqueness
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGBGGDBXPNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342113 | |
Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-60-7 | |
Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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